

Technical Guide: Spectral Profiling of Octan-2-yl Hexadecanoate

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Compound of Interest

Compound Name: Octan-2-yl hexadecanoate

CAS No.: 55194-81-5

Cat. No.: B3053673

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Executive Summary & Chemical Profile[1]

Octan-2-yl hexadecanoate (also known as 2-Octyl Palmitate) is a fatty acid ester derived from the condensation of Palmitic acid (C16) and 2-Octanol (C8 secondary alcohol). Unlike its structural isomer 2-ethylhexyl palmitate (a primary ester widely used in cosmetics), this compound features a secondary ester linkage.

This structural nuance significantly alters its spectral signature—specifically the methine splitting in

¹H NMR and the fragmentation pathways in Mass Spectrometry. This guide provides the definitive spectral data required for identification, purity assessment, and differentiation from isomeric impurities.

Chemical Identity

Parameter	Detail
IUPAC Name	Octan-2-yl hexadecanoate
Common Name	2-Octyl Palmitate
CAS Number	55194-81-5
Molecular Formula	C
	H
	O
Molecular Weight	368.64 g/mol
Key Functional Group	Secondary Ester (-COO-CH(CH)-)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **Octan-2-yl hexadecanoate** is distinguished by the chiral center at the C2 position of the octyl chain. Unlike primary palmitates (which show a doublet/triplet at 4.0), this molecule displays a characteristic downfield multiplet for the methine proton.

H NMR Data (400 MHz, CDCl₃)

The integration values assume the methine proton (H-2') is calibrated to 1H.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
4.85 – 4.95	Sextet (m)	1H	-COO-CH(CH)-	Diagnostic Peak: Deshielded methine proton at the chiral center.
2.25 – 2.29	Triplet (Hz)	2H	-CH -COO-	-methylene protons of the palmitic acid chain.
1.58 – 1.65	Multiplet	2H	-CH -CH -COO-	-methylene protons (acid side).
1.45 – 1.55	Multiplet	2H	-CH(CH)-)-CH ₂ -	Methylene adjacent to the chiral center (alcohol side).
1.18 – 1.20	Doublet (Hz)	3H	-CH(CH ₃)-	Diagnostic Peak: Methyl group attached to the chiral center.
1.25 – 1.35	Broad Singlet	~32H	-(CH) -	Bulk methylene envelope (overlapping acid and alcohol chains).
0.86 – 0.90	Triplet (distorted)	6H	Terminal -CH	Terminal methyls of both

hexadecyl and
octyl chains.

Expert Insight: The doublet at

1.2 ppm and the sextet at

4.9 ppm are the critical "fingerprints" for this molecule. If you observe a doublet at

4.0 ppm, your sample is likely contaminated with or misidentified as 2-ethylhexyl palmitate (a primary ester).

C NMR Data (100 MHz, CDCl₃)

Chemical Shift (, ppm)	Assignment	Notes
173.8	C=O	Ester carbonyl carbon.
70.8	-CH-O-	Diagnostic: Methine carbon of the secondary alcohol.
34.8	-CH	Carbon adjacent to carbonyl.
31.9	Bulk CH	Long chain methylenes.
29.1 – 29.7	Bulk CH	Multiple overlapping signals for the palmitic chain.
25.1	-CH	Carbon beta to carbonyl.
22.7	Terminal CH	Methylene adjacent to terminal methyls.
20.0	-CH(CH)-	Methyl carbon attached to the chiral center.
14.1	Terminal CH	Terminal methyl carbons.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester functionality. However, the secondary nature of the alcohol creates subtle shifts in the C-O stretching region compared to primary esters.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Description
2955, 2920, 2850	C-H Stretch	Strong	Asymmetric and symmetric stretching of methyl and methylene groups.
1735 – 1740	C=O Stretch	Strong	Sharp ester carbonyl peak.
1465	C-H Bend	Medium	Scissoring vibration of -CH ₂ and -CH ₃ .
1160 – 1180	C-O-C Stretch	Strong	Ester C-O asymmetric stretch. Often splits or broadens in secondary esters.
720	CH ₂ Rocking	Weak	Characteristic of long alkyl chains (n > 4).

Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), fatty acid esters of secondary alcohols exhibit a distinct fragmentation pathway compared to primary esters. The molecular ion is often vanishingly small due to the stability of the elimination products.

Key Fragmentation Pathways

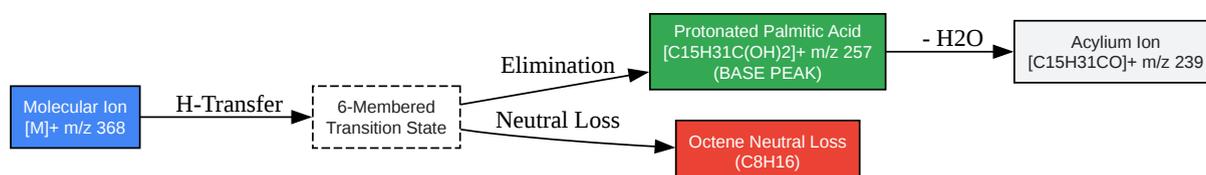
- McLafferty Rearrangement: Yields the protonated acid species.
- McLafferty + 1 (Double Hydrogen Transfer): Highly favored in long-chain esters.
- Alkene Elimination: The secondary octyl group easily eliminates to form octene, leaving the protonated palmitic acid.

Diagnostic Ion Table

m/z	Ion Identity	Relative Abundance	Mechanism
368	[M]	< 1%	Molecular ion (often invisible).
257	[RCOOH]	100% (Base Peak)	Protonated Palmitic Acid. Formed via McLafferty rearrangement with double H-transfer or alkene elimination.
239	[RCO]	20-40%	Palmitoyl acylium ion (Loss of -OH from acid fragment).
112	[C H]	10-20%	Octene radical cation (Elimination product).
43	[C H]	High	Propyl fragment from alkyl chains.

Fragmentation Logic Diagram

The following diagram illustrates the dominant pathway (Alkene Elimination) that renders the 257 peak dominant.



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Figure 1: Dominant fragmentation pathway for **Octan-2-yl hexadecanoate** in EI-MS, showing the formation of the base peak at m/z 257.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in your spectra. This ester is typically synthesized via Fischer esterification.

Reaction:

Common Impurities & Spectral Markers

Impurity	Origin	Detection Method	Marker Signal
Palmitic Acid	Unreacted Starting Material	IR / NMR	IR: Broad -OH stretch (2500-3300 cm). NMR: Triplet at 2.35 (shifted downfield from ester).
2-Octanol	Unreacted Starting Material	GC-MS / IR	MS: m/z 45 (characteristic alcohol fragment). IR: Broad -OH stretch (3400 cm).
Octenes	Elimination Byproduct	NMR	NMR: Olefinic protons at 5.3 – 5.5 ppm.

References

- National Institute of Standards and Technology (NIST). Octan-2-yl palmitate Mass Spectrum (CAS 55194-81-5).^[1] NIST Mass Spectrometry Data Center.^[2] Available at: [\[Link\]](#)
- PubChem. **Octan-2-yl hexadecanoate** Compound Summary (CID 19825814). National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.^[3] (Standard reference for secondary ester fragmentation and NMR shifts).
- Eras, J., et al. "Biocatalytic synthesis of 2-octyl palmitate." Journal of Molecular Catalysis B: Enzymatic, 2002.

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Sources

- 1. Octan-2-yl palmitate [webbook.nist.gov]
- 2. 2-Ethylhexyl palmitate [webbook.nist.gov]
- 3. Octan-2-yl hexadecanoate | C₂₄H₄₈O₂ | CID 19825814 - PubChem [pubchem.ncbi.nlm.nih.gov]
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